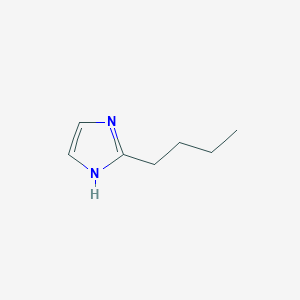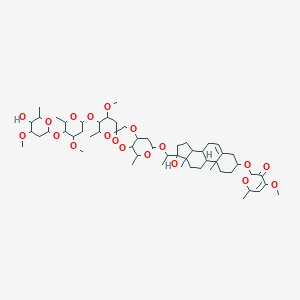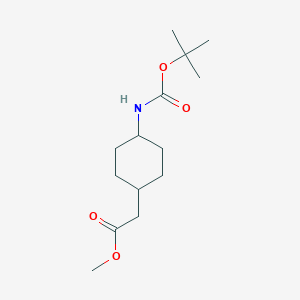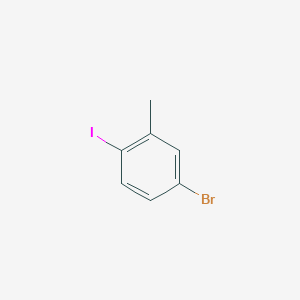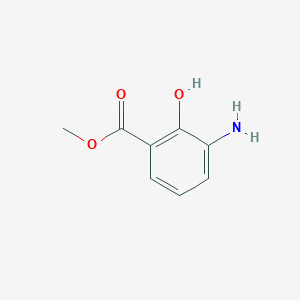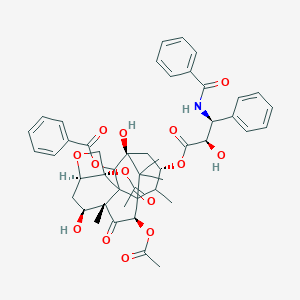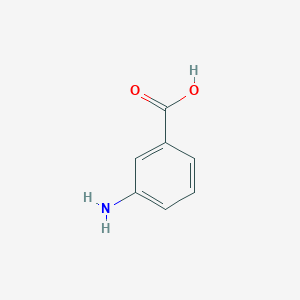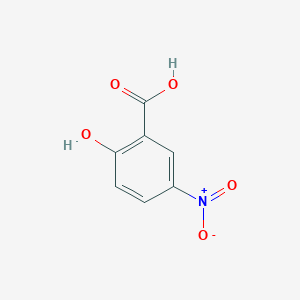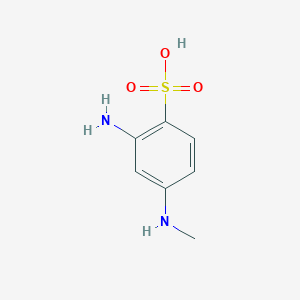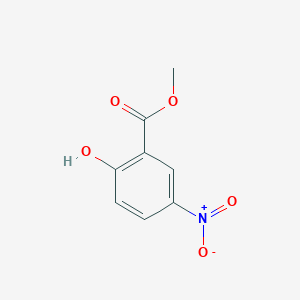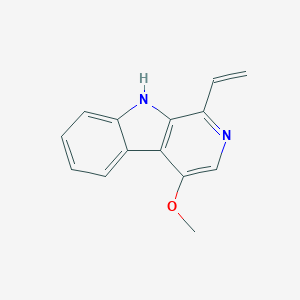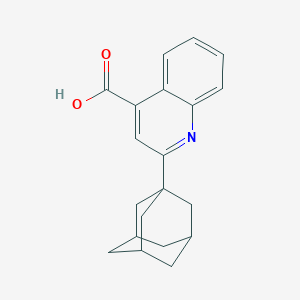
2-(1-金刚烷基)喹啉-4-羧酸
描述
2-(1-Adamantyl)quinoline-4-carboxylic acid is a specialty compound used primarily in proteomics research. It has a molecular formula of C₂₀H₂₁NO₂ and a molecular weight of 307.39 . This compound is known for its unique structure, which combines the adamantyl group with a quinoline moiety, making it a valuable tool in various scientific studies.
科学研究应用
2-(1-Adamantyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid typically involves the reaction of adamantane derivatives with quinoline-4-carboxylic acid. One common method includes the use of Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with adamantane-1-carboxaldehyde under acidic conditions . Other methods may involve the use of transition metal-catalyzed reactions or green chemistry approaches to improve yield and reduce environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
2-(1-Adamantyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under mild conditions.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, alcohols, and substituted quinoline compounds .
作用机制
The mechanism of action of 2-(1-Adamantyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to effectively penetrate biological membranes. The quinoline moiety can interact with nucleic acids and proteins, leading to various biological effects . The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or allosteric sites on target proteins .
相似化合物的比较
Similar Compounds
Quinoline-4-carboxylic acid: Lacks the adamantyl group, resulting in different chemical properties and biological activities.
Adamantane derivatives: Do not contain the quinoline moiety, limiting their applications in certain research areas.
2-Phenylquinoline-4-carboxylic acid: Similar structure but with a phenyl group instead of an adamantyl group, leading to variations in stability and reactivity.
Uniqueness
2-(1-Adamantyl)quinoline-4-carboxylic acid is unique due to the presence of both the adamantyl and quinoline groups, which confer enhanced stability, lipophilicity, and a broad range of biological activities. This combination makes it a versatile compound for various scientific applications .
属性
IUPAC Name |
2-(1-adamantyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-19(23)16-8-18(21-17-4-2-1-3-15(16)17)20-9-12-5-13(10-20)7-14(6-12)11-20/h1-4,8,12-14H,5-7,9-11H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAZIYPYZIIYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5C(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385051 | |
| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-65-3 | |
| Record name | 2-(1-adamantyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


